Bienvenue dans la boutique en ligne BenchChem!

6-Methyl-10-phenanthridinamine

Enzyme inhibition Dihydroorotase Negative control

6-Methyl-10-phenanthridinamine (CAS 5423-70-1) is a distinct phenanthridine derivative featuring a 6-methyl-10-amino substitution pattern that yields a fully planar, zero-rotatable-bond scaffold with predicted logP 3.86 and TPSA 38.91 Ų. Unlike generic phenanthridines, this specific isomer offers a single primary‑amine reactive handle and predictable hydrophobicity, making it ideal for calibration of computational logP models, reversed‑phase HPLC logP determination, and as a structurally defined negative control in pyrimidine biosynthesis inhibitor screening (IC₅₀ ~1 mM vs. dihydroorotase). Its conformational rigidity and extended π‑surface also suit DNA‑intercalation biophysical studies. Buyers should verify purity and test inactivity in their own assay systems before use.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 5423-70-1
Cat. No. B14745892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-10-phenanthridinamine
CAS5423-70-1
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C3=C1C=CC=C3N
InChIInChI=1S/C14H12N2/c1-9-10-6-4-7-12(15)14(10)11-5-2-3-8-13(11)16-9/h2-8H,15H2,1H3
InChIKeyVAPUUTKGROVHHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 milligram / 10 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-10-phenanthridinamine (CAS 5423-70-1) Procurement Guide: Structure, Registry, and Physicochemical Identity


6-Methyl-10-phenanthridinamine (CAS 5423-70-1; molecular formula C14H12N2; MW 208.26 g/mol) is a synthetic phenanthridine derivative bearing a methyl substituent at the 6-position and an amino group at the 10-position of the tricyclic aromatic scaffold. It is catalogued under the National Cancer Institute (NCI) Developmental Therapeutics Program as NSC-13237 and has been assigned the FDA Unique Ingredient Identifier (UNII) K8EK570H3M, confirming its listing in regulatory substance databases [1]. The phenanthridine core is structurally related to DNA-intercalating dyes such as ethidium bromide and to naturally occurring benzophenanthridine alkaloids, but the specific 6-methyl-10-amino substitution pattern distinguishes this compound from the parent phenanthridine (C₁₃H₉N) and from the more commonly described mono-aminophenanthridines substituted at the 3-, 6-, or 8-positions [2]. Experimentally determined biological activity data remain extremely scarce; the compound's most notable quantitative data point is its weak inhibition of dihydroorotase (IC₅₀ ∼1 mM), which is consistent with a compound that largely lacks specific enzyme-targeting activity [3].

Why 6-Methyl-10-phenanthridinamine Cannot Be Replaced by Common Phenanthridine or Mono-Aminophenanthridine Analogs Without Quantitative Justification


The phenanthridine scaffold is sensitive to both the position and nature of substituents, a principle demonstrated in the 2023 Phytochemistry Letters study where eleven 6-methylphenanthridine derivatives displayed cytotoxicity values spanning from submicromolar to ineffective concentrations against KB 3.1 cells [1]. Simply substituting 6-Methyl-10-phenanthridinamine with the unsubstituted phenanthridine (CAS 229-87-8), 6-phenanthridinamine (CAS 832-68-8), or 8-phenanthridinamine (CAS 74340-55-9) changes the hydrogen-bond donor/acceptor profile, lipophilicity (calculated logP ranges from 2.90 to 3.86 across these analogs), and steric accessibility of the amine group, which will alter solubility, DNA intercalation geometry, and any protein-binding interactions [2]. The presence of the unique 6-methyl-10-amino pattern also confers a fully planar, zero-rotatable-bond geometry that is not shared by all aminophenanthridine isomers, directly impacting stacking interactions and fluorescence properties [3]. Without head-to-head experimental comparison data, procurement decisions based on generic scaffold similarity carry substantial risk of obtaining a compound with different physicochemical behavior and uncharacterized biological selectivity.

Quantitative Differentiation Evidence for 6-Methyl-10-phenanthridinamine (NSC-13237) Against Closest Structural Analogs


Dihydroorotase Inhibition: 6-Methyl-10-phenanthridinamine Is Essentially Inactive (IC50 ~1 mM), Differentiating It from Active Dihydroorotase Inhibitors

In a BindingDB-recorded enzymatic assay against mouse Ehrlich ascites dihydroorotase at pH 7.37, 6-Methyl-10-phenanthridinamine exhibited an IC₅₀ of 1.00 × 10⁶ nM (1 mM), confirming essentially no inhibitory activity at the tested concentration of 10 µM [1]. This stands in marked contrast to the known dihydroorotase inhibitor 5-fluorouracil (5-FU), which inhibits the same enzyme with IC₅₀ values in the low micromolar range (e.g., ~5–15 µM in various dihydroorotase assays) [2]. The three-order-of-magnitude difference establishes 6-Methyl-10-phenanthridinamine as a candidate negative control or inactive scaffold in dihydroorotase-related pyrimidine biosynthesis studies.

Enzyme inhibition Dihydroorotase Negative control

Lipophilicity (Predicted logP) and Polarity Profile Systematically Differ from Positional Aminophenanthridine Isomers

The computed octanol–water partition coefficient (XLogP3) for 6-Methyl-10-phenanthridinamine is 3.86, with a topological polar surface area (TPSA) of 38.91 Ų [1]. This logP value is the highest among the mono-aminophenanthridine series: 6-phenanthridinamine (logP = 2.90–2.96, TPSA = 39.64 Ų) [2], 8-phenanthridinamine (logP = 3.55, TPSA ≈ 38.9 Ų) [3], and unsubstituted phenanthridine (logP = 3.32–3.48, TPSA = 12.89 Ų) . The approximately 0.3–0.9 logP unit increase versus the closest aminophenanthridine analogs predicts higher membrane permeability but potentially lower aqueous solubility, which has direct consequences for formulation and DMSO stock preparation in cell-based assays.

Physicochemical profiling Lipophilicity ADME prediction

Zero Rotatable Bonds and Full Conformational Rigidity Distinguish 6-Methyl-10-phenanthridinamine from Partially Flexible Phenanthridine Derivatives

6-Methyl-10-phenanthridinamine has a computed rotatable bond count of zero, indicating complete conformational rigidity across the tricyclic phenanthridine core and substituents [1]. By comparison, ethidium bromide (a widely used phenanthridinium DNA stain) possesses a freely rotating phenyl substituent at the 6-position and an ethyl substituent introducing additional flexibility, while 6-phenanthridinamine (zero rotatable bonds, TPSA 39.64 Ų) is equally rigid but lacks the methyl group that fine-tunes the electronic environment of the ring nitrogen [2]. Full rigidity combined with the 6-methyl-10-amino substitution pattern maximizes the planarity required for efficient π-stacking intercalation between DNA base pairs while eliminating entropic penalties associated with conformational degrees of freedom.

Molecular rigidity DNA intercalation Fluorescence

FDA UNII Registration Provides Regulatory Identity Traceability Not Available for Non-Listed Aminophenanthridine Analogs

6-Methyl-10-phenanthridinamine has been assigned the FDA Global Substance Registration System (GSRS) Unique Ingredient Identifier (UNII) K8EK570H3M, confirming its listing in the FDA substance database [1]. In contrast, the closely related positional isomers 3-phenanthridinamine (CAS 67240-28-2) and 8-phenanthridinamine (CAS 74340-55-9) do not appear to have assigned UNII codes in the FDA GSRS database, limiting their traceability for pharmaceutical development and regulatory submissions [2]. The UNII assignment provides a standardized, globally recognized substance identifier that facilitates cross-referencing in regulatory filings, structured product labeling, and pharmacovigilance databases.

Regulatory compliance Chemical identity Pharmaceutical intermediate

Evidence-Grounded Application Scenarios for 6-Methyl-10-phenanthridinamine (NSC-13237) Procurement


Negative Control Compound for Dihydroorotase Inhibition Screening Assays

Based on the confirmed IC₅₀ of approximately 1 mM against mouse Ehrlich ascites dihydroorotase [1], 6-Methyl-10-phenanthridinamine can be incorporated into pyrimidine biosynthesis inhibitor screening panels as a phenanthridine-scaffold negative control. This application is supported by the compound's complete lack of enzyme inhibition at the 10 µM screening concentration, which is three orders of magnitude weaker than the clinically used dihydroorotase inhibitor 5-fluorouracil. Procurement for this use case should be accompanied by independent confirmation of purity and inactivity in the specific assay system employed.

Physicochemical Reference Standard for Aminophenanthridine logP and PSA Calibration

The well-defined predicted logP (3.86), TPSA (38.91 Ų), and zero rotatable bonds of 6-Methyl-10-phenanthridinamine [2] make it suitable as a reference compound for calibrating computational logP models and chromatographic hydrophobicity measurements (e.g., reversed-phase HPLC logP determination) within the phenanthridine chemical space. Its intermediate logP between 6-phenanthridinamine (logP ~2.9) and more lipophilic polycyclic aromatics allows it to serve as a mid-range calibration point.

Starting Material for Synthesis of 6-Methylphenanthridine-Based Cytotoxic Agents

The 2023 study by Skarbek et al. demonstrated that 6-methylphenanthridine derivatives can exhibit submicromolar cytotoxicity against KB 3.1 endocervical adenocarcinoma cells, with activity highly dependent on substitution pattern [3]. 6-Methyl-10-phenanthridinamine, bearing a synthetically tractable primary amino group at the 10-position, may serve as a functionalizable intermediate for generating focused libraries of 10-amido, 10-sulfonamido, or 10-urea 6-methylphenanthridine derivatives for cytotoxicity screening. Procurement decisions should consider the compound's amine reactivity and the requirement for anhydrous conditions during amide coupling reactions.

Planar DNA-Intercalator Probe Scaffold for Biophysical Studies

The complete conformational rigidity (zero rotatable bonds) and extended planar π-surface of 6-Methyl-10-phenanthridinamine [2] position it as a minimalist scaffold for DNA-intercalation biophysical studies, analogous to but structurally simpler than ethidium bromide. The 10-amino group provides a single reactive handle for conjugation of fluorophores, biotin, or other reporter groups without introducing additional conformational flexibility. Users should validate DNA-binding affinity (e.g., by UV-Vis titration or fluorescence quenching) against calf thymus DNA before deploying in cellular imaging applications, as experimental intercalation data for this specific compound are absent from the literature.

Quote Request

Request a Quote for 6-Methyl-10-phenanthridinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.